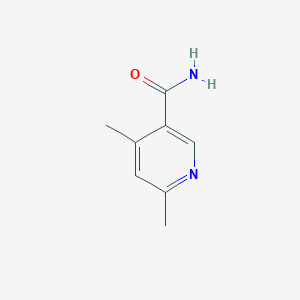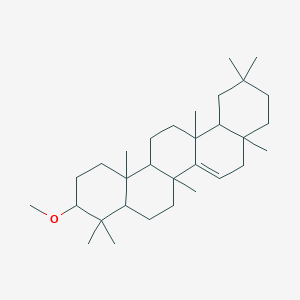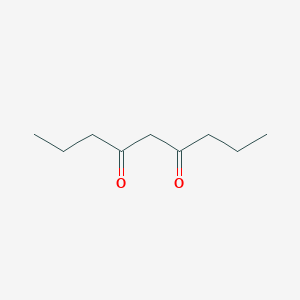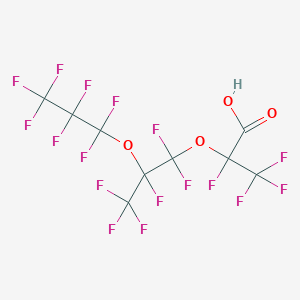
(2R,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol
説明
(2R,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol, also known as this compound, is a useful research compound. Its molecular formula is C12H16O5 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Solubility Studies
- The solubilities of substances like (2R,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol in ethanol-water solutions have been extensively studied. Zhang, Gong, Wang, and Qu (2012) found that the solubility of compounds such as d-galactose and d-raffinose pentahydrate in ethanol-water mixtures increases with the equilibrium temperature, which is significant in understanding the properties of substances like this compound in various solvents (Zhang, Gong, Wang, & Qu, 2012).
Stereoselectivity in Chemical Reactions
- Research by Tadano, Minami, and Ogawa (1990) on the stereoselectivity in ortho ester Claisen rearrangements of compounds with structures similar to this compound provides insights into the behavior of such compounds under specific chemical conditions, which is crucial for understanding their reactivity and potential applications (Tadano, Minami, & Ogawa, 1990).
Hydrogen Bonding Properties
- A study by Oruç, Varnali, and Bekiroğlu (2018) on the hydrogen bonding properties of polyols, including compounds structurally similar to this compound, revealed important details about the solution properties and interactions of such molecules. This research is fundamental in understanding the behavior of these compounds in biological and chemical systems (Oruç, Varnali, & Bekiroğlu, 2018).
NMR Spectral Analysis
- The structural identification of similar compounds using nuclear magnetic resonance (NMR) has been conducted, as demonstrated by Yu Shu-lin (2010). This approach is crucial for detailed molecular characterization and understanding the complex structures of such compounds (Yu Shu-lin, 2010).
作用機序
Target of Action
Benzyl Beta-D-Xylopyranoside primarily targets proteoglycans , macromolecules with important biological functions . Proteoglycans are present in all mammalian cells, usually located in extracellular matrices or on cell surfaces, where they are involved in a diversity of biological processes such as cell proliferation and differentiation, adhesion, and migration .
Mode of Action
Benzyl Beta-D-Xylopyranoside interacts with its targets by inducing glycosaminoglycan (GAG) chain synthesis independently of a proteoglycan core protein . This interaction results in changes to the structure of the proteoglycans, which can have significant effects on their function.
Biochemical Pathways
The compound affects the biosynthesis of glycosaminoglycans . The biosynthesis is initiated by the addition of a xylose residue to the core protein, followed by galactosylation of the xylose by the galactosyltransferase β4GalT7 . Thereafter, an additional galactose residue and a glucuronic acid residue are added, altogether constituting the tetrasaccharide from which polymerization occurs .
Pharmacokinetics
The compound’s interaction with proteoglycans suggests that it may be distributed widely throughout the body, given the ubiquitous presence of these macromolecules .
Result of Action
The primary molecular effect of Benzyl Beta-D-Xylopyranoside’s action is the induction of GAG chain synthesis . This can lead to changes in the structure and function of proteoglycans, potentially affecting a wide range of biological processes. For instance, it has been shown that certain xylosides can have a tumor-selective growth inhibitory effect both in vitro and in vivo .
生化学分析
Biochemical Properties
Benzyl Beta-D-Xylopyranoside plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in studies to assess the reactivity of secondary hydroxyl groups at the C2, C3, and C4 positions . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
The effects of Benzyl Beta-D-Xylopyranoside on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have a tumor-selective growth inhibitory effect both in vitro and in vivo .
Molecular Mechanism
The molecular mechanism of action of Benzyl Beta-D-Xylopyranoside involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to react with β-O-4-type quinone methide, elucidating the reactivities of secondary hydroxyl groups .
Temporal Effects in Laboratory Settings
The effects of Benzyl Beta-D-Xylopyranoside change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of Benzyl Beta-D-Xylopyranoside vary with different dosages in animal models. Studies have shown that it has a tumor-selective growth inhibitory effect, suggesting that its effects may be dose-dependent .
Metabolic Pathways
Benzyl Beta-D-Xylopyranoside is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Benzyl Beta-D-Xylopyranoside is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Benzyl Beta-D-Xylopyranoside and its effects on activity or function are important aspects of its biochemical properties. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
(2R,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGMDBJXWCFLRQ-WRWGMCAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909558 | |
| Record name | Benzyl pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10548-61-5 | |
| Record name | Benzyl-beta-D-xyloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010548615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















